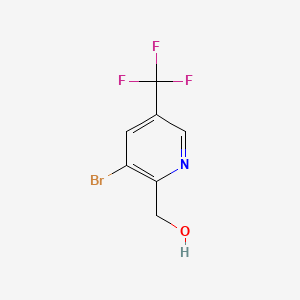

(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

[3-bromo-5-(trifluoromethyl)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLGBYBURCGYCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol: A Key Building Block in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical structure, plausible synthetic routes, spectroscopic characterization, and its strategic importance in the synthesis of advanced pharmaceutical intermediates. This document is designed to bridge the gap between theoretical knowledge and practical application, offering field-proven insights for its effective utilization.

Molecular Structure and Physicochemical Properties

(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol is a substituted pyridine derivative characterized by the presence of a bromine atom at the 3-position, a trifluoromethyl group at the 5-position, and a hydroxymethyl group at the 2-position. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable synthon in organic synthesis.

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry. Its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The primary alcohol functionality provides a site for further derivatization through oxidation, esterification, or etherification.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source |

| IUPAC Name | (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol | N/A |

| CAS Number | 1227563-37-2 | [4] |

| Molecular Formula | C₇H₅BrF₃NO | [4] |

| Molecular Weight | 256.02 g/mol | [4][5] |

| Canonical SMILES | C1=C(C(=NC=C1C(F)(F)F)Br)CO | N/A |

| InChI Key | QMAJKOPVUYTESD-UHFFFAOYSA-N | [6] |

| Purity | Typically >98% | [4][6] |

| Appearance | Not specified in available literature | N/A |

| Melting Point | Not specified in available literature | N/A |

| Boiling Point | Not specified in available literature | N/A |

| Solubility | Not specified in available literature | N/A |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The key transformation involves a selective monolithium-halogen exchange at the more reactive 2-position of the pyridine ring, followed by the introduction of the hydroxymethyl group via reaction with a suitable electrophile, such as formaldehyde.

Caption: Proposed synthesis of (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol.

Detailed Experimental Protocol (Proposed)

Materials:

-

2,3-Dibromo-5-(trifluoromethyl)pyridine

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Paraformaldehyde or formaldehyde solution

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,3-dibromo-5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.05 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour. The progress of the monolithiation can be monitored by thin-layer chromatography (TLC).

-

Hydroxymethylation: Formaldehyde (1.5 eq), freshly prepared by cracking paraformaldehyde or from a commercial solution, is added to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for an additional 2 hours and then gradually warmed to room temperature overnight.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution. The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol.

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): The lithium-halogen exchange is a rapid and exothermic reaction. Maintaining a low temperature is crucial to prevent side reactions, such as decomposition of the organolithium intermediate and reaction at the less reactive 3-position.

-

Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture. An inert atmosphere of nitrogen or argon is essential to prevent quenching of the reagent and ensure a high yield of the desired product.

-

Anhydrous Solvents: Water reacts readily with n-BuLi. The use of anhydrous THF is critical for the success of the lithiation step.

Spectroscopic Characterization (Predicted)

While experimentally derived spectra are not publicly available, the ¹H and ¹³C NMR spectra of (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol can be predicted based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals: a singlet for the hydroxymethyl protons, and two doublets for the aromatic protons on the pyridine ring.

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | d | 1H | H-6 |

| ~7.9 | d | 1H | H-4 |

| ~4.8 | s | 2H | -CH₂OH |

| ~2.5 | br s | 1H | -OH |

Interpretation:

-

The downfield chemical shifts of the aromatic protons (H-4 and H-6) are due to the electron-withdrawing effects of the nitrogen atom, the bromine atom, and the trifluoromethyl group.

-

The protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a singlet.

-

The hydroxyl proton (-OH) will likely appear as a broad singlet, and its chemical shift can vary depending on the concentration and solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-2 |

| ~148 (q) | C-6 |

| ~139 (q) | C-4 |

| ~132 (q, JC-F ≈ 34 Hz) | C-5 |

| ~122 (q, JC-F ≈ 273 Hz) | -CF₃ |

| ~118 | C-3 |

| ~63 | -CH₂OH |

Interpretation:

-

The carbon attached to the trifluoromethyl group (C-5) and the trifluoromethyl carbon itself will appear as quartets due to coupling with the three fluorine atoms.

-

The carbons of the pyridine ring will resonate in the aromatic region, with their chemical shifts influenced by the attached substituents.

Applications in Medicinal Chemistry and Drug Development

(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol is a strategic building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom is particularly useful for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.

Synthetic Utility Workflow

The following diagram illustrates the potential synthetic transformations of (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol.

Caption: Potential synthetic transformations of the title compound.

Hypothetical Application in the Synthesis of a Bioactive Scaffold

To illustrate its utility, we can consider the hypothetical synthesis of a scaffold related to known kinase inhibitors. For instance, the core of certain anaplastic lymphoma kinase (ALK) inhibitors features a substituted pyridine ring. (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol could serve as a key starting material for the construction of such complex molecules.

Safety and Handling

(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

-

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed: Call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol is a highly functionalized building block with significant potential in medicinal chemistry and organic synthesis. Its unique combination of a trifluoromethyl group, a bromine atom, and a primary alcohol on a pyridine scaffold provides a versatile platform for the synthesis of novel and complex molecules. While detailed experimental data in the public domain is limited, this guide provides a robust framework for its synthesis, characterization, and application based on established chemical principles and data from closely related compounds. As the demand for sophisticated fluorinated intermediates continues to grow, the importance of (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol in drug discovery and development is poised to increase.

References

-

PubChem. 3-Bromo-6-(trifluoromethyl)pyridine-2-methanol. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ACS Publications. Applications of Fluorine in Medicinal Chemistry. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

PubChem. [3-Bromo-5-(trifluoromethoxy)-2-pyridinyl]methanol. [Link]

-

MDPI. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

-

MDPI. Advances in the Development of Trifluoromethoxylation Reagents. [Link]

-

ResearchGate. Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. [Link]

-

DOI. SUPPORTING INFORMATION. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. 3-Bromo-6-(trifluoromethyl)pyridine-2-methanol | C7H5BrF3NO | CID 118704042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanol [cymitquimica.com]

physical and chemical properties of (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol

An In-depth Technical Guide to (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol for Advanced Research

Introduction

(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. Its unique structural arrangement, featuring a pyridine core substituted with a bromine atom, a trifluoromethyl group, and a hydroxymethyl group, makes it a versatile building block for the synthesis of complex molecular architectures. The strategic placement of these functional groups offers orthogonal chemical handles for derivatization, enabling the systematic exploration of chemical space in the pursuit of novel therapeutic agents. The trifluoromethyl group, in particular, is a well-established bioisostere that can enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthetic utility, and its potential applications, offering a technical resource for researchers and scientists.

Molecular Identity and Structure

The foundational step in understanding the utility of any chemical entity is to characterize its precise molecular structure and identifiers.

Caption: 2D Structure of (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 1227563-37-2 | [3][4] |

| Molecular Formula | C₇H₅BrF₃NO | [3][5] |

| Molecular Weight | 256.02 g/mol | [3][5][6] |

| InChI Key | QMAJKOPVUYTESD-UHFFFAOYSA-N | [5] |

| Purity | Typically ≥98% |[3] |

Physicochemical Properties

The physicochemical properties of this molecule are largely dictated by the interplay between the polar hydroxymethyl group, the electronegative trifluoromethyl group, and the aromatic pyridine core.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Data not available, likely a solid at room temperature. | * |

| Melting Point | Data not available in searched literature. | |

| Boiling Point | Data not available in searched literature. | |

| Solubility | Data not available in searched literature. | |

| Storage | Store in a well-ventilated, dry place. Some suppliers recommend storage under an inert atmosphere at 2-8°C. | [7][8] |

Note: A similar isomer, (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol, is listed as a solid.

The presence of the -CF₃ group significantly increases the lipophilicity of the molecule, a property quantified by the Hansch π value of +0.88 for the group.[1] This enhancement is a critical strategy in drug design to improve membrane permeability and facilitate passage across biological barriers.

Chemical Reactivity and Synthetic Logic

The synthetic value of (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol stems from its three distinct functional groups, which can be addressed with high selectivity. Understanding the reactivity of each site is key to its strategic deployment in multi-step synthesis.

Caption: Relationship between molecular structure and synthetic utility.

-

Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile functional group. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a wide range of subsequent chemistries. Furthermore, it can undergo O-alkylation to form ethers or esterification to form esters, allowing for the attachment of various side chains or linkers.

-

Bromo Group (-Br): The bromine atom at the 3-position is the principal site for diversification via metal-catalyzed cross-coupling reactions. It serves as an electrophilic handle for Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, alkynyl, and amino substituents, making it invaluable for generating libraries of analogues for structure-activity relationship (SAR) studies.

-

Trifluoromethyl-Substituted Pyridine Core: The electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring to electrophilic aromatic substitution but can influence the regioselectivity of nucleophilic aromatic substitution reactions. Its primary role, however, is to impart favorable pharmacokinetic properties to the final molecule.[1]

Representative Synthetic Workflow

While specific proprietary syntheses may vary, a logical and common approach to preparing (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol involves the reduction of a more oxidized precursor, such as a corresponding carboxylic acid ester or aldehyde. This retrosynthetic approach is a cornerstone of modern organic synthesis.

Caption: Plausible synthetic workflow for the target compound.

Step-by-Step Protocol (Illustrative)

The following protocol is a representative, field-proven methodology for the reduction of a pyridine aldehyde to a primary alcohol. Causality: Sodium borohydride (NaBH₄) is chosen as a mild and selective reducing agent that readily reduces aldehydes without affecting the trifluoromethyl or bromo groups, ensuring high chemoselectivity. Methanol serves as a protic solvent that is compatible with the reagent and facilitates the reaction.

-

Reaction Setup: To a solution of 2-bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: Portion-wise addition controls the exothermic reaction and prevents side reactions.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel to afford (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol as the final product.

Applications in Medicinal Chemistry and Drug Design

The trifluoromethyl-pyridine motif is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates.[2][9] Its incorporation is a deliberate strategy to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its structure is particularly relevant for the synthesis of kinase inhibitors, which often feature a heterocyclic core that binds to the ATP-binding site of the enzyme. For example, the pyridinyl moiety can act as a hinge-binding element, while the vectors for derivatization at the bromo- and hydroxymethyl- positions allow for the exploration of substituents that occupy adjacent hydrophobic pockets, enhancing potency and selectivity.[10] The compound PQR309, a PI3K/mTOR inhibitor, features a related 4-(trifluoromethyl)pyridin-2-amine core, highlighting the utility of this scaffold in targeting critical signaling pathways in oncology.[10]

Safety and Handling

As a laboratory chemical, (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol should be handled with appropriate precautions. Safety data for structurally related compounds provides a reliable guide for its handling.

-

Hazard Classifications: Based on similar compounds, it is expected to be harmful if swallowed (Acute Toxicity, Oral), cause skin and serious eye irritation, and may cause respiratory irritation.[3]

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning[3]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fumes/vapors.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][11]

References

- CymitQuimica. (n.d.). (5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanol. Retrieved from CymitQuimica website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP1Mi1EMMwU_r8ljOUaZBxRJ3tzxwuy-56RtSqkchbDe7iaH9c_B4COmVJSGveWnvE7LAruvnJnx63XT-z4C58ZbCfQmyTmaU19oMLiBtA7obM0Qt_yD_AGEhcZMjCNjaUZtJFwStUaSrLIeF2Xyj_OvofduBPFfqxEbwXIX0UJ6mYcnyRE948QpbKv-zNw0foXIw5lA==]

- Sigma-Aldrich. (n.d.). Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate 97. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeGBRaOOzw8SeRdc2KDPM4T7GxLa2cs4OR1J_PkjDlYqVJ_P4Uh17f67oYm6KqVkOgEnZ2Nuy535i_hyuhzJRhyXGEYhVtlBdKdsEgO4tufVSLU4z0bjJNlr0Aq8gersPOe55XbKNkpKoVd-PCWcwQRD61]

- BLDpharm. (n.d.). (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol. Retrieved from BLDpharm website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpQxE_Rpcx2mWLeGuBGzaMlJRLMR1xJFaTUamyy5dlJ-tDPEaUiyLFtO7NnYH5wmiVjw2sLbvMITstjSzqqQVUFIETLPlrpzSbcuXWmHRl7e8aeu9gd3NSSgnFOJKr_2wVJW9pQgZJXX-X1I9234uNXQiAuzXGhTLQtIuLHmZtPxS5ZfNYEEANicepS3JvWjJR57wfd-Oryr4wDrFEIiLlddSyto_BJ3il1LOYAbTHIXw=]

- LookChem. (n.d.). ETHYL 2-(TRIFLUOROMETHYL)THIAZOLE-5-CARBOXYLATE CAS 131748-96-4. Retrieved from LookChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHC5D1vCEdkZx_NuZsgirsoauR7q4en9gKLWMkr_JnG6c0O2Um5pyoN7zeaul344LmcL8NLamu0pCzvYhYEKFFHKM87_036SJd-3NtWMXbY8TdV99QKYcQjNVHo9YgmH_E019l6md4xt-fHt7ckOcqArAInRZL_60vZARN0sE=]

- PubChem. (n.d.). 3-Bromo-6-(trifluoromethyl)pyridine-2-methanol. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQBfIjecUSSV4He45Al-K5d5INVWSS5sgJhqV_ZiYYpoRvOByKPbl3E6Szdd-OUPZ224PnQRpxHQp9_t75c1nA6apyHoQ72iwEToQaUuL-WYPDK4X_1vE77VjGActCue1OzyAxi56kxkFjRoey]

- Canbi Pharma Tech. (n.d.). China 111493-74-4 Manufacturers and Suppliers. Retrieved from Canbi Pharma Tech website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo1lwYxRQ5xcG0Yiu-OzGbLewBI5A40gFMZcflcCpP7OyaYw4PCtV7haBUFbQ4Hw-vpVT1M2LAPfhaThwmD_MMgJDQYz3wpl4JGmy62_lpP9EVMyfEq8mbBBh3jajt74ipq4ht6HwPT0z56U_dfYmj34aO-88=]

- BLDpharm. (n.d.). 1227563-37-2|(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol. Retrieved from BLDpharm website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-xxLyWk0UDAcCbUNm_QEHePWVy9xhSXbysH43qM4u56WXSp7DacNj_tplUJ5uQsd1t70EAPbtYKZVhtHOj29Yo4JTJm7yfydiHMx8swWvzlezp2lE6uZ-gu5ZZApuQ_S9HfXV6biZLyykS--9]

- ChemicalBook. (n.d.). (3-broMo-5-(trifluoroMethyl)pyridin-2-yl)Methanol | 1227563-37-2. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZm4tiktNuOVR9-twYM1hotaQYFYrAJgC_JoTVKyq9OrO2r7KtzhPWbqziXRNwDYZy2y6A2Po31S6WPl5uBqKhu9BS0nL_dBzkhfIDQKhGx_pMfyw3cL7PTwgkL192qqIXGtP_QgEpERonNUH76X58rA8RtMwnlmbjfa-Eu8IQe8AAHgYovW-MkwqxQJ9GBPKdsg==]

- CymitQuimica. (n.d.). CAS 131748-96-4: Ethyl 2-(trifluoromethyl)-1,3. Retrieved from CymitQuimica website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5ZQK0G-5Qh9BdDTiDaI091YqTDeSBoiaXEKxneOx5XHzMIQt_8ZHtl5G9RifB9Y2scQB20LYWcoSNrGRpr15Nr2nwSWP3dBGGBzPCkgGKKgRcv4Q6ek-mdwospezwtLGWmtQ=]

- Autech Industry Co.,Limited. (n.d.). CAS: 131748-96-4 Name: 5-Thiazolecarboxylic acid, 2-(trifluoromethyl)-, ethyl ester. Retrieved from Autech Industry website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK9ewoxNEWgYWnkMH_2Imp1pufCizhuvkNnipznydLLsMR_Mid9UkVB-CN9UkKBktJG2nVMP1cGyuGFn1A073x7IPShcpgW1Ig7zZ8GOmpuOUyVtaZXAxhw_HXqh4kmyqrYUeT3KfvUOvvjYU=]

- ChemicalBook. (n.d.). (3-bromo-5-fluoropyridin-2-yl)methanol | 1227601-88-8. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgu0yI0QWp70RVjsSJjfIfRnj-yFMvSgMSVFUO0A-tto3-ggZslxl09X7smSqizxZlwaphlqH5qjiPuU7wR3PW-xu5bRPfRoKIf4A_xFMPfZE2sKY-hlkS91PtU2OQX1WQABXDalquO6RlD2n4pwifL8ge_FYuht4VmWoKtZFqZg==]

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from Thermo Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHFsNf1x_RpssJrpmRWWJA4qhk-mbETfx3scRkKMwRhbcO7Qvt8LA5PWtiEW7ORyGYe-W-dKkFmiLj4u_lxqqdaX8VxEIBU6XIQoyOZSuSbIrwGMW0VXxLWfQ19CdA0DTRK-002NWENyMKwP0AfRTlNR6fhED3JPlE8KwFYvoWgrJzwrXjcHAGygIjyiO-J8qzM1m1hpdf_Fa9d9OVYMAToLQxYtCjthVmWXe1XMMBuym0ku0tL-1Eli1IwkC2h8ntuEWzdRX8xqiftqH95MKAGP0yYA==]

- Sigma-Aldrich. (n.d.). Safety Data Sheet. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_TM-OIX0S-dihzEy42W0BDkrkEritV9R52Sz_HvRmY80hR4tSiHPqSNRnbhkzMhc40tfEf51ynL4DKZJ2N3ZIP0HFkHAV8jLiw6Ltg335mlFK_A64h31lF-pwFRVsupz15JDDZ-j3r2PxCKQ6ZA==]

- Fisher Scientific. (2015, September 30). Safety Data Sheet. Retrieved from Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyvBrOVFLqeonE29zSsX4-P0gEdzaK-hAYwAvJjpl0O06Ryvy6QZZPwtG86EejjmDAD00fRvpTe8FvZJukOKz2lud1mY6Q60ErttO_vtjNNFXzunDDBeGAZVVkxQf5wMD4kMAX8wLhctB-JG7ZSW1rI0HQgk_Pejxxi9h90fQ0fAoW1HIkuJsT1I6a-AgG1OI=]

- PubChem. (n.d.). [3-Bromo-5-(trifluoromethoxy)-2-pyridinyl]methanol. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3IOSqGALFDoXCSP8pjePc5XAyEz_ovE5OGVulFEMCOl5CLAutgiMgCXYiMTmFrQiEEaSDHAOoqvk0HGhDVE3C8FfEd2k9IDsLP3ju123foGBzMNUonJldo2VFwFeualWxDtVnM7ShnTEYxlcha44iudT_nmebP_uQcJo_kERwlhu7znXH0HtTyIHuB5_xhNIM-S5aNQ==]

- The Royal Society of Chemistry. (n.d.). Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. Retrieved from The Royal Society of Chemistry website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJEhAb8zfxEOmvokvdrp4AYrxHFv8mM0PdFHCCsClqCbCug9FGVPGZ8EwS9De-3MiI5IsQuizNqlEZSiqDoBUY0NmwjN4IQ90ULrqm58nHTXYOUbH6T4LBiskWV4X4awT2T4AQLhCo7TW61jSdGSKh01i0ENp99A==]

- Lead Sciences. (n.d.). (5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanol. Retrieved from Lead Sciences website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3u4_75vU2NPvGyNREoizNqP3wmi4XGrVh6NqPqMz3QTfONI_8s0Nw4zixtIr-ad8WMkJFl5cErwGYaupD4xNYsGoZ-KPl0HR8ZufFT2nCeGjeE_NK_gfgRl35iRtiEAtR3riPG10dWPL1PGlcPNmE3mGzGUSo4k9-ecxYOq1bqbxQvsfJ3aMm0Tk=]

- Sigma-Aldrich. (n.d.). 3-Bromo-5-fluoropyridine 97. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYjDkg-tHAn-oCkaEAqz5uQ3sKQxu3xbsOeB1NauKAs3QP8-xIoQNgNglzbWbzus51u0SB4RYlHy6nBtMnbDmYsWxZzr03uHoQuoIU6B0e-ReAu3Zm3V1pTfLjBawhbrIR6G9aKmG4qU-ruOePgrer5aQK]

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from MDPI website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkxwQ2jFrbE7KEGiGIU5VZYZH0Wpj5h8-8IMpUKf8lg82zB1YneAYopEHeL1Z5xJSf3XXWgBBrBFGg1U2hreNMUy2QXTqYxL2RHZNpLnf5i_7YIzoeE24rTXlC7lkMCb7SdHg=]

- FUJIFILM Wako. (n.d.). Safety Data Sheet. Retrieved from FUJIFILM Wako website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvfW5ioJIrSO3bBatLNzLfwjkMYOVlNd0MjdqoB07gGV19DIbSrGUKyheXTH09giVqONGZlJ61r5NqAuEgdnUiFTQH49AK_OKmluq7c9RWsHkMWA1S2vGpm_kYvqv5Rgl030pvEl1TzL5fu0IG6fGjVqtZGoeVoQ==]

- Sigma-Aldrich. (n.d.). (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu0YO9oHuMlS-iChliwU7s7M0BOuWtC32US7sEx7HGSs9q-zLXiW27iMBxbhknE2ACSMOSzcfnRAPlethrTtsEb9V0ZmrIpMvVY_ZB24OOolTUVooZpcfRtIhPH_D2XKAROaKuKjgckOfaVCXtp6T6CZJmVrdr5p4NGOAalarJwTkgdQIQmRw=]

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from MDPI website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrE9GnWBrP7wAqE-BZVab7qGLPYEQoiCcYtPy2iS4hhN2CWdfSMWfz3Kqy70GahIAIGhAUrxHh8dNuJnULHqE9C9LBhjIL4C3jekBXLf5fvX2_ee1xS7hYWukFLGP-Ciyh2Jo=]

- Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from Journal of Biomedical Research & Environmental Sciences website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqJuicDf7u_FiCLn-wb90iBKdxbjzG15KogxaNe9DcRwQpBReUhqBw8KSat26jU9vXoBmsn00mT7LVaKZC3RPMoucJOlXo2pc2hsd7WgfS5ss01EkNU0AiYB1jGwEAQBQgwerhlaUskje_3TA=]

- PubChemLite. (n.d.). (5-bromo-2-(trifluoromethyl)pyridin-4-yl)methanol. Retrieved from PubChemLite website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGejNlZEb-EkWuJwa0xJ5K0x7nYppDjjlVyQdzdrPqjOzFhn8fvXTn4TW4qc-lEKXd6ygx_viHSMBarm8hD9_Gue0hbbUBxW1Abr94mvOn-URaD8zUYxqcAR7uk22D3mlcyaMl71WUtmjwFHNgy]

- BLDpharm. (n.d.). 1804614-52-5|(4-Bromo-5-methyl-3-(trifluoromethoxy)pyridin-2-yl)methanol. Retrieved from BLDpharm website. [https://vertexaisearch.cloud.google.

- BLDpharm. (n.d.). (3-Bromo-5-iodopyridin-2-yl)methanol. Retrieved from BLDpharm website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGES4_Hks_1kwAa2S9td_8DYC5kjTsEHRt_ai9_WsdV-MxUVpXAxDZEjViykZwBjrh-aGQA4bH68_GtTisucVCw5t5F-DNktGa4xNMQbs9dQPnw-oORNUJ2Da7mAamJIfl1Lhi5Usp05ONmQA==]

- ChemicalBook. (n.d.). (6-broMo-5-(trifluoroMethyl)pyridin-3-yl)Methanol. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM8s4eoSrhDrr20JaH3Vedw-KhJomkxDESUkuXRVXUZMNJdaCKAPVwQGsXwhV_83Kvloyx0Ehnj0BgIiqL_p0bHGc3bUaKhJ-jlFXQLaO3NE-D8AVFFitqsum7YxwestVnlzcZkRAIN0vu3h11Mjv1GP9yrQjcDrwCVG_rr9xaUrY=]

- MedChemExpress. (n.d.). (6-Bromopyridin-3-yl)methanol (6-Bromo-3-pyridinemethanol) | Biochemical Reagent. Retrieved from MedChemExpress website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjmHTORmGo3_mDimVCnkRlb4rNhIsfkNuwTbABXk31bhwCeVKAuvohLMYbJdeLy33okw8e4gGGMyPVIcl27mubNCVEcNTs90TWJTM031Q2_Zu3m_hwvkqwI1pDn_lzpZERQ16yjqpEz6IF1Gu7POkaImetDExXRLtodg==]

- Sigma-Aldrich. (n.d.). (5-Bromo-2-chloro-pyridin-3-yl)-methanol. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSKKXJX3s4GIlK_AOLmMe9j1-_TDwnHTBLSl5wmycZuD45TMFNmaZTH7xq0dBGxr5NJfHaYYZEFmIq_tfaGiZLyrNGCxaQghiy3Ie4mO7ko3R06arSZUIL2yVa4xBP1fhHl0GAAllq-4kuZVPAKi9iXFl-Ng-e]

- ACS Publications. (n.d.). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology | Journal of Medicinal Chemistry. Retrieved from ACS Publications website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKqv1t0s0osQzxbaZlRRM3lFcoZGNKNPs5LE43WaiYYuUHI4QF_tCpn_sPOLwC5rWWDfa5_Awo8isiyr_9v51xyysFUidpuWKzluLJRJNnCEPz6O00jePBIYIfhifXB_tUorJfRGqWf7bwrOlnvPs=]

- Sigma-Aldrich. (n.d.). 2-Bromo-5-(trifluoromethyl)pyridine 97. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcrKNhit5qKOFz7LMSsrrguJh7FiX-otXOAraa3_EK12fEwY_kfkTfZzNY-A0nfnxehSvaF6q9SYaVdukc_2hjod02t6qI1LIBe481Mk1vwwPgisHtM_X064IV8k84NlqzMu4xi1tx-qt8Kenm4OJU5pta]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 1227563-37-2|(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol|BLD Pharm [bldpharm.com]

- 5. (5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanol [cymitquimica.com]

- 6. 3-Bromo-6-(trifluoromethyl)pyridine-2-methanol | C7H5BrF3NO | CID 118704042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. (5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanol - Lead Sciences [lead-sciences.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Trifluoromethylpyridines in Modern Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and bioactive compounds. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The strategic incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring further enhances its utility, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The -CF3 group is highly electronegative and lipophilic, which can lead to increased metabolic stability, enhanced binding affinity to biological targets, and improved membrane permeability.[1][2]

(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol (CAS Number: 402257-23-2) is a key building block that embodies the synergistic advantages of these structural motifs. This technical guide provides an in-depth exploration of its synthesis, chemical properties, reactivity, and potential applications, with a focus on its role as a versatile intermediate in the development of novel therapeutics.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in synthesis and for quality control.

| Property | Value | Source |

| CAS Number | 402257-23-2 | Internal |

| Molecular Formula | C7H5BrF3NO | [3] |

| Molecular Weight | 256.02 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | General Knowledge |

| Purity | Typically >98% | [3] |

Spectroscopic Data (Predicted and based on analogous compounds)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the hydroxymethyl group. The two aromatic protons on the pyridine ring will appear as doublets or singlets depending on the coupling constants, typically in the downfield region (δ 7.5-8.5 ppm). The methylene protons (-CH2OH) will likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the range of δ 4.5-5.0 ppm. The hydroxyl proton (-OH) will be a broad singlet, and its chemical shift will be concentration and solvent-dependent.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon bearing the trifluoromethyl group will be a quartet due to coupling with the fluorine atoms. The aromatic carbons will appear in the range of δ 120-160 ppm. The methylene carbon (-CH2OH) will be observed further upfield, typically around δ 60-65 ppm.

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the 79Br and 81Br isotopes).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad band in the region of 3200-3600 cm⁻¹ will correspond to the O-H stretching vibration of the alcohol. C-H stretching vibrations for the aromatic and methylene groups will be observed around 2850-3100 cm⁻¹. Strong C-F stretching bands for the trifluoromethyl group will be prominent in the 1000-1350 cm⁻¹ region. The C-Br stretching vibration will appear in the fingerprint region, typically below 600 cm⁻¹.

Synthesis and Purification

The most direct and common method for the synthesis of (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol is the reduction of its corresponding carboxylic acid, 3-Bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid.

Experimental Protocol: Reduction of 3-Bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid

-

Materials:

-

3-Bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

Dilute sulfuric acid or hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.2 to 1.5 equivalents) in anhydrous THF under an inert atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 3-Bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid (1 equivalent) in anhydrous THF in the dropping funnel.

-

Add the solution of the carboxylic acid dropwise to the stirred suspension of LiAlH4 at a rate that maintains the internal temperature below 10 °C. The initial reaction is an acid-base reaction that produces hydrogen gas.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH4 by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting mixture vigorously for 30 minutes until a granular precipitate of aluminum salts is formed.

-

Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Dissolve the crude product in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. The purity of the final product should be confirmed by NMR and/or LC-MS.

Reactivity and Synthetic Applications

(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol is a trifunctional building block, offering three distinct points for chemical modification: the hydroxyl group, the bromine atom, and the pyridine ring itself.

1. Reactions at the Hydroxyl Group:

-

Oxidation: The primary alcohol can be readily oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidizing agents will lead to the formation of the carboxylic acid.

-

Esterification: The hydroxyl group can be acylated to form esters using acyl chlorides or anhydrides in the presence of a base.

-

Etherification: Ether derivatives can be synthesized via reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile.

2. Reactions at the Bromine Atom:

The bromine atom on the electron-deficient pyridine ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 3-position of the pyridine ring.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of carbon-carbon bonds, introducing aryl or vinyl groups.

-

Sonogashira Coupling: Coupling with terminal alkynes using a palladium and copper co-catalyst system provides access to substituted alkynylpyridines.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling with a variety of primary and secondary amines.

-

Stille Coupling: Reaction with organostannanes provides another route for carbon-carbon bond formation.

Role in Drug Discovery and Development

While specific examples of marketed drugs derived directly from (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol are not readily found in the public domain, its structural motifs are prevalent in numerous drug candidates and approved pharmaceuticals. The strategic combination of a reactive bromo-substituent for diversification and a trifluoromethyl group for modulating pharmacokinetic properties makes it an incredibly valuable starting material for generating libraries of novel compounds for high-throughput screening.

The ability to perform diverse cross-coupling reactions at the bromine position allows for the exploration of a vast chemical space around the pyridine core. The hydroxymethyl group can be used as a handle to introduce further diversity or to act as a key pharmacophoric element, for instance, by forming hydrogen bonds with a biological target.

Safety Precautions

A specific Material Safety Data Sheet (MSDS) for (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol is not widely available. However, based on the safety data for structurally similar compounds such as 5-Bromo-2-pyridinecarboxaldehyde and 2-Bromo-5-(trifluoromethyl)pyridine, the following precautions should be taken:[5]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5]

-

Hazards: The compound is expected to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Disclaimer: The safety information provided is based on analogous compounds and should be used as a guide. A thorough risk assessment should be conducted before handling this chemical.

Conclusion

(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol is a highly functionalized and strategically important building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, enabling the synthesis of diverse libraries of novel compounds. The presence of the trifluoromethyl group provides a proven strategy for enhancing the drug-like properties of molecules. As the demand for novel therapeutics continues to grow, the utility of such versatile and well-designed building blocks will undoubtedly continue to expand.

References

-

Supporting Information: 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. The Royal Society of Chemistry. [Link]

-

Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine. PrepChem.com. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. (2023-02-03). [Link]

-

Reduction of Carboxylic Acids By LiAlH4 Mechanism By: Dr. Manu Kaushal. YouTube. (2020-04-18). [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Reddit. (2022-01-09). [Link]

-

Reduction of carboxylic acids to primary alcohols using LiAlH4. Master Organic Chemistry. [Link]

-

Carboxylic Acid Reduction with LiAlH4 mechanism. YouTube. (2021-04-08). [Link]

-

Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

3-bromo-5-(trifluoromethoxy)pyridine (C6H3BrF3NO). PubChemLite. [Link]

-

Infrared spectroscopy. Royal Society of Chemistry: Education. [Link]

-

Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. ResearchGate. (2025-12-06). [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. (2023-10-20). [Link]

-

The role of fluorine in medicinal chemistry. PubMed. [Link]

-

3-Bromo-6-(trifluoromethyl)pyridine-2-methanol. PubChem. [Link]

-

3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine. PubChem. [Link]

-

Methane, bromo-. NIST WebBook. [Link]

-

3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

5-bromo-2-(trifluoromethyl)pyridine (C6H3BrF3N). PubChemLite. [Link]

-

[3-Bromo-5-(trifluoromethoxy)-2-pyridinyl]methanol. PubChem. [Link]

Sources

(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol mechanism of action

An In-Depth Technical Guide on the Utility of (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol as a Key Intermediate in Drug Discovery

Abstract

(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol is a key heterocyclic building block in modern medicinal chemistry. While not possessing a known intrinsic biological mechanism of action, its strategic value lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. This guide elucidates the chemical rationale for its use, explores the pharmacodynamic significance of the trifluoromethylpyridine scaffold, and presents a detailed case study on the mechanism of action of Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists, a class of compounds for which this intermediate serves as a relevant structural precursor. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

The pyridine ring is a privileged scaffold in drug design, present in numerous approved therapeutic agents. Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable physicochemical properties. The strategic incorporation of a trifluoromethyl (-CF3) group onto this ring system offers several distinct advantages in drug development[1][2][3][4]:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug candidate's half-life[4].

-

Increased Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and enhance oral bioavailability[1][4].

-

Modulation of Basicity: As a potent electron-withdrawing group, the -CF3 moiety reduces the pKa of the pyridine nitrogen, which can prevent unwanted interactions or off-target effects.

-

Improved Target Binding: The unique steric and electronic properties of the -CF3 group can lead to more potent and selective interactions with the target protein[4].

(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol, with its reactive bromomo and hydroxymethyl functionalities, provides medicinal chemists with a versatile platform to introduce this advantageous scaffold into novel drug candidates.

(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol: Physicochemical Properties

A clear understanding of the starting material's properties is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrF₃NO | [5] |

| Molecular Weight | 256.02 g/mol | [5] |

| CAS Number | 1227563-37-2 | [5] |

| Appearance | Solid (typical) | |

| Key Functional Groups | Bromine, Trifluoromethyl, Pyridine, Methanol |

The bromine atom at the 3-position is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The methanol group at the 2-position can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages, providing numerous avenues for molecular elaboration.

Case Study: Mechanism of Action of TRPV3 Antagonists Derived from Pyridinyl Methanol Scaffolds

While a direct therapeutic application of (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol is not documented, its structural motifs are central to the development of potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel[6].

The Role of TRPV3 in Pain and Inflammation

TRPV3 is a calcium-permeable non-selective cation channel predominantly expressed in skin keratinocytes, as well as in sensory neurons of the dorsal root ganglia and spinal cord[6]. It is a polymodal sensor, activated by warm temperatures, and various chemical ligands. Dysregulation of TRPV3 activity has been implicated in several pathological conditions, including:

-

Chronic Pain and Neuropathic Pain[6]

-

Inflammatory Skin Disorders

-

Itch (Pruritus)

Therefore, selective antagonists of TRPV3 represent a promising therapeutic strategy for these conditions.

Molecular Mechanism of TRPV3 Antagonism

Compounds derived from pyridinyl methanol scaffolds have been shown to be potent and selective antagonists of the TRPV3 channel[6]. The proposed mechanism of action involves the binding of these antagonists to a specific site on the TRPV3 protein, which prevents the conformational changes required for channel opening in response to activating stimuli. This blockade of ion influx, primarily Ca²⁺ and Na⁺, leads to a reduction in neuronal excitability and the downstream signaling pathways associated with pain and inflammation.

Caption: Mechanism of TRPV3 channel antagonism by pyridinyl methanol derivatives.

Exemplary Synthetic Protocol: Conceptual Synthesis of a TRPV3 Antagonist Intermediate

The following protocol outlines a plausible, multi-step synthesis of a conceptual advanced intermediate for a TRPV3 antagonist, starting from (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol. This protocol is for illustrative purposes and would require laboratory optimization.

Objective: To demonstrate the synthetic utility of the title compound in accessing more complex molecular architectures relevant to TRPV3 antagonism.

Caption: Conceptual synthetic workflow from the starting intermediate.

Step 1: Oxidation to the Aldehyde

-

Rationale: Conversion of the primary alcohol to an aldehyde provides an electrophilic center for subsequent carbon-carbon bond formation. Reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this transformation, offering mild conditions that are compatible with the sensitive functional groups on the pyridine ring.

-

Procedure:

-

Dissolve (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-Bromo-5-(trifluoromethyl)picolinaldehyde.

-

Step 2: Grignard Addition

-

Rationale: A Grignard reaction with the aldehyde allows for the installation of a new carbon framework, such as a cyclobutyl group, which is a common feature in some TRPV3 modulators[6]. This creates a chiral center and a secondary alcohol.

-

Procedure:

-

To a solution of the aldehyde from Step 1 (1.0 eq) in anhydrous THF at -78 °C, add cyclobutylmagnesium bromide (1.1 eq, as a solution in THF) dropwise.

-

Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by chromatography to obtain the secondary alcohol adduct.

-

Step 3: Suzuki Cross-Coupling

-

Rationale: The bromine atom on the pyridine ring serves as a handle for a palladium-catalyzed Suzuki cross-coupling reaction. This is a powerful method for forming a biaryl linkage, a common structural motif in kinase inhibitors and other targeted therapeutics.

-

Procedure:

-

In a reaction vessel, combine the secondary alcohol from Step 2 (1.0 eq), an appropriate arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (2.0 eq).

-

Degas the vessel and backfill with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add a solvent system, typically a mixture of toluene and water.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the final product via column chromatography.

-

Conclusion

(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol is a high-value synthetic intermediate whose importance is derived from the advantageous properties imparted by the trifluoromethylpyridine scaffold. While it does not have a defined mechanism of action in isolation, it serves as a critical starting point for the synthesis of pharmacologically active molecules that target a range of biological pathways. The development of TRPV3 antagonists provides a compelling example of how this and structurally related building blocks can be elaborated into potent and selective therapeutic candidates for the treatment of pain and inflammatory conditions. The strategic use of such intermediates is fundamental to the advancement of modern drug discovery programs.

References

-

Nair, A. S., Singh, A. K., Kumar, A., Kumar, S., Sukumaran, S., Koyiparambath, V. P., Pappachen, L. K., Rangarajan, T. M., Kim, H., & Mathew, B. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 16(5), 743. [Link]

-

Pharmaceutical Synthesis: Leveraging Trifluoromethylated Pyridines. (2025). Dakota Biosciences. [Link]

-

Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). [Link]

-

Gualdani, R., et al. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 27(23), 8202. [Link]

-

Funabiki, K. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 297–311. [Link]

- Novartis AG. (2010). Process for the synthesis of organic compounds.

- Janssen Pharmaceutica NV. (2011). Androgen receptor modulators and methods of use thereof.

- Pfizer Inc. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Zhejiang University of Technology. (2020). A New Synthetic Method of 3-Fluoropyridine-2-methanol.

- Merck & Co., Inc. (2000). Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

-

(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol. Autech Scientific. [Link]

-

Al-Badran, A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(2), 481. [Link]

-

Voight, E. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5533–5553. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of Trifluoromethylpyridine Derivatives: A Technical Guide for Drug Discovery and Beyond

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into the pyridine scaffold has given rise to a class of molecules with unparalleled utility in the life sciences and material sciences. Trifluoromethylpyridine (TFMP) derivatives have emerged as crucial building blocks in the development of agrochemicals, pharmaceuticals, and advanced materials.[1][2] This technical guide provides an in-depth exploration of the synthesis, properties, and applications of TFMP derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices in their synthesis, explore their diverse mechanisms of action, and present a forward-looking perspective on this versatile molecular framework.

The Trifluoromethyl Group: A Game-Changer in Molecular Design

The trifluoromethyl group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature, as evidenced by a Hammett constant (σp) of 0.54, significantly alters the electronic landscape of the pyridine ring.[1] This electronic perturbation, coupled with the high lipophilicity of the CF₃ group, profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile. The introduction of a trifluoromethyl group can enhance metabolic stability, improve receptor binding affinity, and increase membrane permeability, making it a highly sought-after moiety in drug design.

Synthetic Strategies for Trifluoromethylpyridine Derivatives

The synthesis of trifluoromethylpyridine derivatives can be broadly categorized into two main approaches: the introduction of a CF₃ group onto a pre-existing pyridine ring and the construction of the pyridine ring from trifluoromethyl-containing precursors.

Direct Trifluoromethylation of Pyridine Scaffolds

Recent advancements in synthetic methodology have provided efficient ways to directly introduce the trifluoromethyl group.

A robust industrial method for the synthesis of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine involves a simultaneous vapor-phase chlorination and fluorination of picolines at high temperatures (>300°C) over a transition metal-based catalyst.[1] This method allows for a one-step synthesis of valuable building blocks.[1] The degree of chlorination on the pyridine ring can be controlled by adjusting the molar ratio of chlorine gas and the reaction temperature.[1]

Experimental Protocol: Simultaneous Vapor-Phase Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

-

Reactants: 3-Picoline, Chlorine gas, Hydrogen Fluoride.

-

Catalyst: Iron fluoride-based catalyst in a fluidized bed.

-

Reaction Conditions: The reaction is carried out in a two-phase reactor. In the first phase (catalyst fluidized bed), fluorination of the methyl group occurs. In the second phase (empty phase), nuclear chlorination of the pyridine ring takes place.

-

Temperature: 380°C in the catalyst fluidized bed and 380°C in the empty phase.

-

Outcome: This process yields a mixture of trifluoromethylpyridines, with 2-chloro-5-(trifluoromethyl)pyridine being a major product. Unwanted by-products can be recycled through catalytic hydrogenolysis to reduce production costs.[1]

Ring Construction from Trifluoromethylated Building Blocks

Cyclocondensation reactions utilizing readily available trifluoromethyl-containing building blocks are a versatile strategy for constructing the trifluoromethylpyridine core.

This classical method involves the condensation of a β-dicarbonyl compound (or its equivalent) with an aldehyde and ammonia. By using a trifluoromethylated β-dicarbonyl compound, such as ethyl 4,4,4-trifluoroacetoacetate, various substituted trifluoromethylpyridines can be synthesized.

Experimental Protocol: Synthesis of a Dihydropyridine Intermediate via Hantzsch-Type Reaction

-

Reactants: Ethyl 4,4,4-trifluoro-3-oxobutanoate, an aldehyde (e.g., 3-methylbutanal), and a source of ammonia (e.g., ammonium hydroxide).

-

Solvent: Typically a protic solvent like ethanol or methanol.

-

Reaction Conditions: The reactants are heated under reflux for several hours.

-

Outcome: This reaction provides a dihydropyridine derivative which can then be oxidized to the corresponding trifluoromethylpyridine. This approach is utilized in the synthesis of the herbicide Dithiopyr.[1]

Applications in Agrochemicals: Protecting Global Food Security

Trifluoromethylpyridine derivatives are cornerstones in the modern agrochemical industry, with numerous commercially successful herbicides, insecticides, and fungicides.[1]

Herbicides

-

Fluazifop-butyl: One of the first trifluoromethylpyridine derivatives to be commercialized, it is a selective herbicide used to control grass weeds in broadleaf crops.[1]

-

Dithiopyr and Thiazopyr: These herbicides act by inhibiting microtubule assembly, which is essential for cell division and root growth in weeds.[1] Their synthesis involves a key cyclocondensation reaction.[1]

Insecticides

-

Chlorfluazuron: This insect growth regulator inhibits chitin biosynthesis, a critical process for the larval stages of many insect pests.[1]

-

Flonicamid: A selective aphicide, flonicamid acts as a chordotonal organ modulator, disrupting the feeding behavior of aphids.[1]

Fungicides

The trifluoromethylpyridine scaffold is also present in a number of fungicides, contributing to their efficacy in controlling various plant fungal diseases.

| Agrochemical | Class | Mode of Action | Key Intermediate |

| Fluazifop-butyl | Herbicide | ACCase inhibitor | 2-chloro-5-trifluoromethylpyridine |

| Dithiopyr | Herbicide | Microtubulin assembly inhibitor | Ethyl 4,4,4-trifluoro-3-oxobutanoate |

| Thiazopyr | Herbicide | Microtubulin assembly inhibitor | Ethyl 4,4,4-trifluoro-3-oxobutanoate |

| Chlorfluazuron | Insecticide | Chitin biosynthesis inhibitor | 2,3-dichloro-5-trifluoromethylpyridine |

| Flonicamid | Insecticide | Chordotonal organ modulator | 4-Trifluoromethylnicotinic acid |

Pharmaceutical Applications: Targeting a Spectrum of Diseases

The unique properties of trifluoromethylpyridine derivatives have made them privileged structures in medicinal chemistry, leading to the development of drugs for a wide range of therapeutic areas.

Anticancer Agents

Several trifluoromethylpyridine derivatives have shown potent anticancer activity. Their mechanism of action often involves the inhibition of key signaling pathways involved in tumor growth and proliferation. For example, some derivatives act as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[3][4]

Antiviral Agents

Trifluoromethylpyridine derivatives have also demonstrated promising antiviral activity. Some compounds have been shown to inhibit the self-assembly of viral particles, a crucial step in the viral life cycle.[5] For instance, certain thiourea derivatives containing a trifluoromethylpyridine moiety have been found to be effective against the Tobacco Mosaic Virus (TMV).[5]

The Frontier: Applications in Materials Science

The unique electronic and photophysical properties of trifluoromethylpyridine derivatives are now being harnessed in the field of materials science.

Organic Light-Emitting Diodes (OLEDs)

Trifluoromethyl-substituted pyridine derivatives are being explored as components of organic light-emitting diodes. Their electronic properties can be tuned to achieve efficient charge transport and emission in the desired region of the spectrum.

Organic Photovoltaics (OPVs)

In the realm of solar energy, trifluoromethylpyridine derivatives are being investigated as electron-acceptor materials in organic photovoltaic cells.[2] The incorporation of these moieties can influence the energy levels and morphology of the active layer, impacting the overall device efficiency.[2]

Liquid Crystals

The rigid and polarizable nature of the trifluoromethylpyridine core makes it an attractive component for the design of novel liquid crystalline materials.[6][7]

Physicochemical Properties: A Quantitative Perspective

The introduction of a trifluoromethyl group significantly impacts the physicochemical properties of the pyridine ring. A key parameter in drug design is the partition coefficient (logP), which is a measure of a compound's lipophilicity. The pKa, which reflects the basicity of the pyridine nitrogen, is also a critical determinant of a drug's behavior in physiological environments.

| Compound | Substituent | Calculated logP | Predicted pKa |

| Pyridine | H | 0.65 | 5.25 |

| 2-(Trifluoromethyl)pyridine | 2-CF₃ | 1.58 | ~1.5 |

| 3-(Trifluoromethyl)pyridine | 3-CF₃ | 1.58 | ~3.5 |

| 4-(Trifluoromethyl)pyridine | 4-CF₃ | 1.58 | ~3.0 |

Note: The logP and pKa values are estimates and can vary depending on the calculation method and experimental conditions.

Conclusion and Future Outlook

Trifluoromethylpyridine derivatives have firmly established themselves as a versatile and powerful class of compounds with wide-ranging applications. Their journey from key agrochemical components to promising pharmaceutical candidates and functional materials is a testament to the profound influence of the trifluoromethyl group on molecular properties. The continued development of novel synthetic methodologies, including photoredox catalysis for direct trifluoromethylation, will undoubtedly unlock new avenues for the creation of even more sophisticated and functional TFMP derivatives.[8][9][10] As our understanding of structure-activity and structure-property relationships deepens, we can expect to see the emergence of next-generation trifluoromethylpyridine-based molecules with enhanced efficacy, selectivity, and performance, further solidifying their indispensable role in advancing science and technology.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

- Preparation of (trifluoromethyl)pyridines.

- 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. MDPI. [Link]

- Method for synthesizing 4-trifluoromethyl pyridine compound.

-

pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]

-

Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. PMC - NIH. [Link]

-

A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ACS Publications. [Link]

-

(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

-

(PDF) Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. ResearchGate. [Link]

-

Calculated Log P Values for the Investigated Compounds. ResearchGate. [Link]

-

The Power of Fluorine: Trifluoromethylpyridine in Modern Chemistry. Ningbo Inno Pharmchem Co.,Ltd.. [Link]

-

Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. [Link]

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. [Link]

-

Measured²⁰ log P values for compounds selectively fluorinated... ResearchGate. [Link]

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. [Link]

-

PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]

-

Trifluoromethylpyridine thiourea derivatives: design, synthesis and inhibition of the self-assembly of tobacco mosaic virus particles. PubMed. [Link]

-

A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ResearchGate. [Link]

-

Trifluoromethyl-substituted asymmetric non-fullerene acceptors enable non-halogenated solvent-processed indoor organic photovoltaics with an efficiency of over 30%. RSC Publishing. [Link]

-

Improving the Efficiency of Organic Solar Cells upon Addition of Polyvinylpyridine. PMC. [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ACS Publications. [Link]

-

log P Values of Nonfluorous Compounds in PFMCH/Toluene at 27 °C... ResearchGate. [Link]

-

pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. [Link]

-

Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds Inaugural-Dissertation to obtain. Freie Universität Berlin. [Link]

-

The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI. [Link]

-

Synthesis, Phase Behavior and Computational Simulations of a Pyridyl-Based Liquid Crystal System. MDPI. [Link]

-

Recent Advances in Photoredox Catalysts. MDPI. [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

-

Visible light photoredox catalysis in trifluoromethylation reactions. ResearchGate. [Link]

-

Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. Ningbo Inno Pharmchem Co.,Ltd.. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

-

116924975 Preparation method of 2-amino-5-fluoropyridine. WIPO Patentscope. [Link]

-

Direct C-H Trifluoromethylation of Glycals by Photoredox Catalysis. PubMed. [Link]

-

First radiosynthesis of 2-amino-5-[18F]fluoropyridines. RSC Publishing. [Link]

-

(PDF) Intermolecular Interactions, Morphology, and Photovoltaic Patterns in p–i–n Heterojunction Solar Cells With Fluorine‐Substituted Organic Photovoltaic Materials. ResearchGate. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijsat.org [ijsat.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Trifluoromethylpyridine thiourea derivatives: design, synthesis and inhibition of the self-assembly of tobacco mosaic virus particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

The Emergence of a Key Building Block: A Technical Guide to (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol

Introduction: In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and biological properties. The trifluoromethyl group, in particular, is of paramount importance due to its ability to enhance metabolic stability, binding affinity, and bioavailability. When this powerful functional group is positioned on a pyridine ring, it gives rise to a class of heterocyclic building blocks with significant potential in the development of novel therapeutics and agrochemicals. This guide provides an in-depth technical overview of a key member of this class: (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol. We will explore its synthetic history, detailing a plausible and well-supported pathway for its preparation, its physicochemical properties, and its applications as a crucial intermediate in the synthesis of biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this important chemical entity.

The Synthetic Journey: From Precursors to a Versatile Building Block

While a singular "discovery" paper for (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol is not readily identifiable in the scientific literature, its synthetic origins can be logically traced through the development of methods for the preparation of trifluoromethylated pyridines. The general approaches to this class of compounds have historically relied on two main strategies: the chlorine/fluorine exchange of trichloromethylpyridines and the cyclocondensation of trifluoromethyl-containing building blocks.[1] These foundational methods paved the way for the creation of a diverse array of substituted pyridines, including the precursors to our target molecule.

A plausible and chemically sound synthetic route to (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol involves the reduction of its corresponding carboxylic acid, 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid. This carboxylic acid is itself a commercially available starting material, which points to its established synthesis and utility as an intermediate.[2]

Plausible Synthetic Pathway

Caption: A plausible synthetic route to (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol.

Experimental Protocols

Synthesis of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid (Precursor)

This protocol is based on established methods for the functionalization of pyridine rings, involving a series of well-precedented transformations.

Step 1: Bromination of 2,3-Dichloro-5-(trifluoromethyl)pyridine

-

To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine in a suitable solvent such as oleum, add a brominating agent like N-bromosuccinimide (NBS).

-